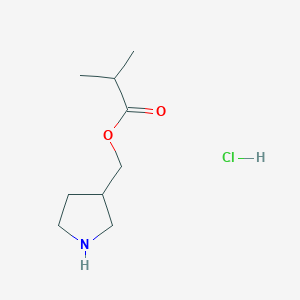

3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride

Descripción

3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride is an organic compound comprising a pyrrolidine ring substituted with a methylpropanoate ester group, forming a hydrochloride salt. The pyrrolidine moiety (a five-membered saturated nitrogen ring) is linked via a methylene bridge to the ester group, which is derived from 2-methylpropanoic acid (isobutyric acid). The hydrochloride salt enhances its solubility in polar solvents, a common feature in pharmaceutical intermediates to improve bioavailability .

The molecular formula is inferred as C₉H₁₈ClNO₂, with a molecular weight of 215.7 g/mol (calculated from constituent atoms: C₉ = 108, H₁₈ = 18, Cl = 35.45, N = 14, O₂ = 32). This aligns with similar pyrrolidine-based esters, such as ethyl 3-phenyl-3-pyrrolidinyl propanoate hydrochloride (C₁₆H₂₄ClNO₂; 297.83 g/mol) .

Propiedades

IUPAC Name |

pyrrolidin-3-ylmethyl 2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-6-8-3-4-10-5-8;/h7-8,10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKGGBULADEPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of the Pyrrolidinyl Intermediate

The pyrrolidine moiety is commonly prepared through ring-closure or substitution reactions involving amines and haloalkanes.

Method A: Synthesis of N-methylpyrrolidine (Relevant Intermediate)

- React 1,4-dichlorobutane with methylamine aqueous solution in the presence of potassium iodide catalyst in an ether solvent such as diglyme or anisole.

- The ether solvent forms hydrogen bonds with methylamine, improving solubility and maintaining a high concentration of methylamine even at elevated temperatures (100-120 °C).

- Reaction proceeds at normal pressure for 3-8 hours to yield N-methylpyrrolidine with over 88% yield and >99% purity.

- Post-reaction, alkali (e.g., sodium hydroxide) is added to adjust pH to 12-13, followed by distillation to isolate the product and remove impurities.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| a1 | 1,4-dichlorobutane, methylamine, KI, ether | Nucleophilic substitution | Formation of N-methylpyrrolidine |

| a2 | NaOH, distillation | Neutralization and purification | Isolation of pure product |

Preparation of 2-Methylpropanoate Ester

The esterification step involves coupling the pyrrolidinylmethyl moiety with 2-methylpropanoic acid derivatives.

Method B: Esterification via Amino Acid Ester Synthesis

- Methyl 3-amino-2-methylpropanoate hydrochloride can be synthesized by reacting DL-3-aminoisobutyric acid with methanol in the presence of thionyl chloride at 0-20 °C for 6 hours.

- The reaction is monitored by TLC, and after completion, the mixture is neutralized with sodium bicarbonate and isolated by filtration and concentration to yield the aminoester hydrochloride salt with ~90% yield.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | DL-3-Aminoisobutyric acid, MeOH, SOCl2 | Esterification | Formation of methyl aminoester HCl |

| 2 | NaHCO3, filtration, concentration | Neutralization/purify | Isolation of aminoester HCl salt |

Coupling to Form 3-Pyrrolidinylmethyl 2-methylpropanoate Hydrochloride

While direct literature on this exact coupling is limited, the general approach involves:

- Activation of the carboxylic acid group of 2-methylpropanoic acid (or its ester derivative) using coupling agents or acid chlorides.

- Reaction with the 3-pyrrolidinylmethanol or corresponding amine intermediate under controlled temperature and inert atmosphere.

- The product is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

A related preparation method for pyrrolidinyl derivatives involves:

- Reduction of pyrrolidine intermediates using reducing agents such as potassium borohydride in tetrahydrofuran under inert atmosphere at temperatures ranging from -10 °C to 50 °C.

- Quenching with hydrochloric acid under ice bath conditions to obtain hydrochloride salts.

- Purification by solvent extraction and distillation under reduced pressure.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine intermediate, activated acid derivative | Esterification coupling | Formation of ester linkage |

| 2 | HCl in methanol or suitable solvent | Salt formation | Hydrochloride salt of final compound |

| 3 | Extraction, distillation | Purification | Pure this compound |

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The use of ether solvents with hydrogen bonding capacity (e.g., diglyme) enhances reaction efficiency in pyrrolidine synthesis by improving methylamine solubility and reaction kinetics.

- Controlled temperature and inert atmosphere are critical during reduction steps to avoid side reactions and ensure high purity of hydrochloride salts.

- Esterification reactions benefit from mild conditions (0-20 °C) and careful monitoring by TLC to optimize yield and prevent decomposition.

- The purification strategy involving solvent extraction and reduced pressure distillation is effective for isolating the hydrochloride salt with good yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating various medical conditions.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mecanismo De Acción

The mechanism of action of 3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Differences

- Pyrrolidine vs.

- Aromatic vs. Aliphatic Substituents : The phenyl group in introduces aromaticity, which may enhance π-π interactions in drug-receptor binding compared to the aliphatic isobutyrate in the target compound.

- Ester Group Variations: Ethyl 2-amino-3-methoxypropanoate hydrochloride includes an amino group, enabling participation in hydrogen bonding, unlike the target compound’s non-polar ester.

Physicochemical and Pharmacokinetic Insights

- Solubility : Hydrochloride salts generally improve aqueous solubility. However, the phenyl group in may reduce solubility compared to the target compound’s purely aliphatic structure.

- Metabolism : Compounds with aromatic rings (e.g., ) are more prone to cytochrome P450-mediated oxidation, whereas the target compound’s simpler structure may undergo esterase-mediated hydrolysis .

- Molecular Weight : Lower molecular weight (215.7 g/mol vs. 297.83 g/mol in ) suggests better membrane permeability for the target compound, a critical factor in central nervous system drug design .

Actividad Biológica

3-Pyrrolidinylmethyl 2-methylpropanoate hydrochloride is a compound characterized by its pyrrolidine ring, which is known for diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a methylpropanoate moiety, contributing to its unique chemical properties. The presence of the nitrogen atom in the ring allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and modulate enzyme activities. Notably, it has been shown to influence:

- Neurotransmitter Receptors : The compound exhibits affinity for certain neurotransmitter receptors, potentially impacting neurological functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : The compound has demonstrated potential in reducing oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation.

- Antimicrobial Activity : Preliminary studies suggest efficacy against various microbial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuropharmacological Studies :

- A study assessed the effects of the compound on neurotransmitter release in neuronal cultures. Results indicated a significant modulation of glutamate release, suggesting potential applications in neurodegenerative disorders .

- Antioxidant Activity :

- Anti-inflammatory Mechanisms :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains pyrrolidine ring; ester group | Antioxidant, anti-inflammatory |

| 2-(3-Piperidinyl)ethyl acetate | Lacks ester functionality | Limited neuropharmacological effects |

| Pyrrolidine derivatives | Varies in substituents | Diverse activities depending on structure |

Q & A

Q. What analytical techniques are recommended for structural characterization of 3-pyrrolidinylmethyl 2-methylpropanoate hydrochloride?

To confirm the structure, employ a combination of 1H/13C NMR and 2D-NMR (HSQC, COSY, HMBC) for resolving the ester (2-methylpropanoate) and pyrrolidinylmethyl groups. For example, the 2-methylpropanoyl group can be identified via doublet methyl peaks (δH 1.11–1.12) and a septet methyne signal (δH 2.51), as seen in analogous ester-containing limonoids . Mass spectrometry (MS) and FT-IR should supplement to verify molecular weight and functional groups.

Q. How can researchers optimize the synthesis of this compound?

A validated approach involves coupling 3-pyrrolidinylmethanol with 2-methylpropanoic acid using carbodiimide-mediated activation (e.g., EDCl or DCC) in dichloromethane, with DMAP as a catalyst. Post-reaction, the hydrochloride salt is precipitated via HCl gas or aqueous HCl addition. Monitor reaction progress by TLC or HPLC , and purify via recrystallization from ethanol/ether mixtures .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar hydrochlorides:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- Store at 2–8°C in airtight containers to minimize degradation.

- For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity of the pyrrolidinylmethyl group be assessed and improved?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or capillary electrophoresis using cyclodextrin additives can resolve enantiomers. To enhance enantiopurity during synthesis, employ asymmetric catalysis (e.g., chiral palladium complexes) or start with enantiomerically pure 3-pyrrolidinylmethanol precursors .

Q. What strategies address contradictory solubility data in polar vs. non-polar solvents?

Discrepancies may arise from the hydrochloride salt’s hygroscopicity. Pre-dry the compound under vacuum and test solubility in rigorously anhydrous solvents. For polar solvents (e.g., DMSO), use Karl Fischer titration to quantify residual water. In non-polar solvents (e.g., toluene), consider ion-pairing agents like sodium dodecyl sulfate to improve solubility .

Q. How can computational modeling guide SAR studies for this compound’s bioactivity?

Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities at targets like nicotinic acetylcholine receptors. Parameterize the force field using QM/MM calculations for the ester and pyrrolidine moieties. Validate predictions with radioligand binding assays and compare IC50 values across structural analogs .

Q. What methods resolve stability issues under physiological pH conditions?

Hydrolysis of the ester group at pH > 7.0 can be mitigated by:

- Prodrug design : Replace the ester with a carbonate or carbamate linkage.

- Liposome encapsulation to control release kinetics.

- Accelerated stability testing (40°C/75% RH for 3 months) with HPLC monitoring to identify degradation pathways .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in cell-based assays?

Discrepancies may stem from differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions. Standardize protocols by:

- Using ATP-based viability assays (e.g., CellTiter-Glo®).

- Controlling for pH (6.5–7.4) and serum content (≤10% FBS).

- Validating results with flow cytometry (apoptosis/necrosis markers) .

Q. Why do NMR spectra vary between synthetic batches?

Batch-to-batch variability in hydrochloride salt formation can alter crystallinity, affecting peak splitting. Ensure consistent counterion exchange (e.g., using HCl/Et2O) and characterize via PXRD to confirm polymorphism. For solution-state NMR, standardize solvent (D2O vs. DMSO-d6) and temperature (25°C) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.